

# Application Notes and Protocols for Studying Matrin 3 Toxicity in Drosophila Models

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## Compound of Interest

Compound Name: *matrin 3*

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## Introduction

Mutations in the nuclear matrix protein **Matrin 3** (MATR3) are associated with neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and distal myopathy.[1][2] The fruit fly, *Drosophila melanogaster*, has emerged as a powerful in vivo model to investigate the molecular mechanisms underlying MATR3-mediated toxicity.[3][4] With a short lifespan, sophisticated genetic tools, and over 70% of human disease-causing genes having functional homologs in flies, *Drosophila* offers a rapid and scalable platform for studying disease pathogenesis and screening for therapeutic modifiers.[3][5]

Expression of human MATR3, both wild-type (WT) and disease-associated mutants (e.g., S85C, F115C), in *Drosophila* tissues such as motor neurons and muscles recapitulates key disease phenotypes. These include reduced lifespan, progressive motor deficits, muscle degeneration, and abnormal wing posture.[1][3][6] Notably, mutant forms of MATR3 often exhibit more severe toxicity than the wild-type protein, providing a robust system to dissect the gain-of-function mechanisms contributing to disease.[1][7]

These application notes provide a comprehensive overview of the use of *Drosophila* models to study MATR3 toxicity, including detailed experimental protocols, a summary of key quantitative data, and visualizations of implicated signaling pathways.

# Data Presentation: Quantitative Summary of MATR3 Toxicity Phenotypes

The following tables summarize quantitative data from studies expressing human MATR3 in *Drosophila*, providing a comparative view of the toxic effects of different MATR3 variants on various phenotypes.

Table 1: Lifespan Analysis of Flies Expressing Human MATR3

| Genotype                | Driver   | Median Lifespan (Days) | Maximum Lifespan (Days) | Statistical Significance vs. Control | Reference           |
|-------------------------|----------|------------------------|-------------------------|--------------------------------------|---------------------|
| Control (e.g., UAS-GFP) | Mhc-Gal4 | ~60                    | ~80                     | -                                    | <a href="#">[6]</a> |
| UAS-MATR3-WT            | Mhc-Gal4 | ~40                    | ~60                     | $p < 0.001$                          | <a href="#">[6]</a> |
| UAS-MATR3-S85C          | Mhc-Gal4 | ~25                    | ~40                     | $p < 0.001$                          | <a href="#">[6]</a> |
| UAS-MATR3-F115C         | Mhc-Gal4 | ~30                    | ~50                     | $p < 0.001$                          | <a href="#">[6]</a> |
| Control                 | D42-Gal4 | ~55                    | ~75                     | -                                    | <a href="#">[1]</a> |
| UAS-MATR3-WT            | D42-Gal4 | ~45                    | ~65                     | $p < 0.001$                          | <a href="#">[1]</a> |
| UAS-MATR3-S85C          | D42-Gal4 | ~35                    | ~55                     | $p < 0.001$                          | <a href="#">[1]</a> |

Table 2: Motor Function Assessment (Negative Geotaxis Climbing Assay)

| Genotype       | Driver   | Climbing Index/Performance (at specified age) | Statistical Significance vs. Control | Reference           |
|----------------|----------|---|--------------------------------------|---------------------|
| Control        | D42-Gal4 | ~80% success at 10 days                       | -                                    | <a href="#">[1]</a> |
| UAS-MATR3-WT   | D42-Gal4 | ~60% success at 10 days                       | $p < 0.01$                           | <a href="#">[1]</a> |
| UAS-MATR3-S85C | D42-Gal4 | ~40% success at 10 days                       | $p < 0.001$                          | <a href="#">[1]</a> |
| Control        | Mhc-Gal4 | ~75% success at 20 days                       | -                                    | <a href="#">[6]</a> |
| UAS-MATR3-WT   | Mhc-Gal4 | ~50% success at 20 days                       | $p < 0.01$                           | <a href="#">[6]</a> |
| UAS-MATR3-S85C | Mhc-Gal4 | ~30% success at 20 days                       | $p < 0.001$                          | <a href="#">[6]</a> |

Table 3: Egg-to-Adult Viability

| Genotype                 | Driver   | Percent Viability      | Statistical Significance vs. Control | Reference |
|--------------------------|----------|------------------------|--------------------------------------|-----------|
| Control (e.g., UAS-EGFP) | Tub-Gal4 | ~95%                   | -                                    | [2]       |
| UAS-MATR3-WT             | Tub-Gal4 | Lethal (0%)            | $p < 0.0001$                         | [2]       |
| UAS-MATR3-S85C           | Tub-Gal4 | Lethal (0%)            | $p < 0.0001$                         | [2]       |
| UAS-MATR3- $\Delta$ RRM1 | Tub-Gal4 | Partial Rescue (~40%)  | $p < 0.01$                           | [8]       |
| UAS-MATR3- $\Delta$ RRM2 | Tub-Gal4 | Complete Rescue (~90%) | Not significant                      | [8]       |

## Experimental Protocols

This section provides detailed methodologies for key experiments used to assess MATR3 toxicity in *Drosophila*.

### Protocol 1: Lifespan Analysis

This protocol details the measurement of adult fly longevity.[8][9][10][11][12]

Materials:

- Standard *Drosophila* food vials
- Fly incubator set to 25°C with a 12:12 hour light:dark cycle and 60% relative humidity
- CO2 anesthesia apparatus
- Fine paintbrushes for fly manipulation

Procedure:

- **Fly Collection and Mating:** Collect newly eclosed adult flies of the desired genotypes under light CO<sub>2</sub> anesthesia. Separate them by sex and allow them to recover for 24 hours. For studies on mated females, place virgin females with males (e.g., 20 females and 10 males per vial) and allow them to mate for 48 hours.
- **Cohort Setup:** After mating, anesthetize the flies and sort them into experimental cohorts. Typically, cohorts consist of 20-25 flies of a single sex per vial. A minimum of 100-200 flies per genotype is recommended for statistical power.
- **Maintenance and Scoring:** Transfer the flies to fresh food vials every 2-3 days. During each transfer, record the number of dead flies in each vial. Also, record any accidental deaths or escapes as "censored" data.
- **Data Analysis:** Continue the assay until all flies have died. Generate survival curves using the Kaplan-Meier method and compare lifespans between genotypes using the log-rank test.

## Protocol 2: Negative Geotaxis (Climbing) Assay

This assay measures age-dependent decline in motor function.[\[4\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

### Materials:

- Glass or plastic climbing vials/graduated cylinders of a consistent size (e.g., 25 cm long, 1.5 cm diameter)
- A ruler or markings on the vials to denote height
- A camera to record the climbing behavior (optional but recommended for accuracy)
- A gentle tapping apparatus or a consistent method for tapping the vials

### Procedure:

- **Fly Preparation:** Age flies under controlled conditions as described in the lifespan protocol. Test flies at regular intervals (e.g., weekly).
- **Assay Setup:** Transfer a cohort of 10-20 flies of a single sex into a climbing vial. Allow the flies to acclimate for a few minutes.

- **Initiating Climbing:** Gently tap the vial on a soft surface to bring all the flies to the bottom.
- **Recording and Scoring:** Start a timer and record the number of flies that climb past a designated height (e.g., 15 cm) within a specific time frame (e.g., 10-20 seconds). Alternatively, record a video and score the distribution of flies at a set time point.
- **Replicates:** Perform at least three consecutive trials for each cohort, with a rest period of about one minute between trials.
- **Data Analysis:** Calculate a performance index for each genotype at each time point (e.g., the percentage of flies successfully climbing). Compare the performance between genotypes using appropriate statistical tests (e.g., ANOVA or t-test).

## Protocol 3: Indirect Flight Muscle (IFM) and Wing Posture Analysis

This protocol is for assessing muscle degeneration, a common phenotype in *Drosophila* models of MATR3 toxicity.[\[3\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Stereomicroscope
- Fine forceps and scissors
- Glass slides and coverslips
- Fixation solution: 4% paraformaldehyde (PFA) in 1x PBS
- Permeabilization solution: 1x PBS with 0.3% Triton X-100 (PBST)
- Staining solution: Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted in PBST
- Mounting medium (e.g., Vectashield)
- Confocal microscope

#### Procedure:

- **Wing Posture Scoring:** Anesthetize adult flies and score their wing posture under a stereomicroscope. Phenotypes can range from normal to held-up or held-out wings, indicative of underlying muscle defects.
- **Thorax Dissection:** For IFM visualization, anesthetize flies and remove the head, abdomen, legs, and wings, leaving only the thorax.
- **Fixation:** Fix the thoraces in 4% PFA for 20-30 minutes at room temperature.
- **Dissection of Hemi-thorax:** After fixation, wash the thoraces in PBS. Using a sharp razor blade, make a sagittal cut through the thorax to create two hemi-thoraces.
- **Permeabilization and Staining:** Permeabilize the hemi-thoraces in PBST for 30 minutes. Incubate in the phalloidin staining solution for 1-2 hours at room temperature or overnight at 4°C to label F-actin in the muscle fibers.
- **Mounting and Imaging:** Wash the samples in PBS and mount them on a slide in mounting medium. Image the IFMs using a confocal microscope to assess muscle fiber integrity, size, and the presence of vacuoles or degeneration.

## Protocol 4: Larval Neuromuscular Junction (NMJ) Immunohistochemistry

This protocol allows for the visualization of synaptic morphology at the larval NMJ.<sup>[1][7][21][22][23]</sup>

#### Materials:

- Dissection dish with sylgard elastomer
- Fine forceps and insect pins
- Fixation solution: 4% PFA in 1x PBS
- Blocking solution: 5% Normal Goat Serum (NGS) in PBST

- Primary antibodies (e.g., anti-HRP to label neuronal membranes, anti-DLG for postsynaptic densities)
- Fluorescently-conjugated secondary antibodies
- Mounting medium
- Confocal microscope

#### Procedure:

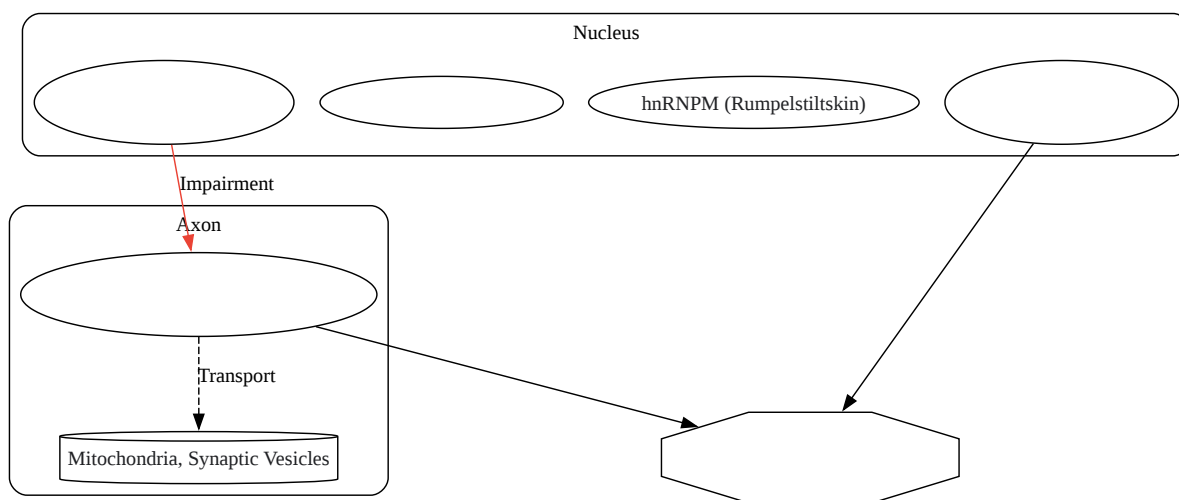
- **Dissection:** Select wandering third-instar larvae. Pin the larva at the anterior and posterior ends in a dissection dish containing PBS. Make a dorsal incision and peel back the cuticle to expose the internal organs and body wall musculature. Remove the internal organs to expose the NMJs on the muscles.
- **Fixation:** Fix the dissected larvae in 4% PFA for 20 minutes.
- **Washing and Blocking:** Wash the samples thoroughly with PBST. Block for 1 hour in blocking solution.
- **Antibody Incubation:** Incubate in primary antibodies diluted in blocking solution overnight at 4°C. The next day, wash extensively with PBST and then incubate in secondary antibodies for 2 hours at room temperature.
- **Mounting and Imaging:** Wash again and mount the preparations on a slide. Image the NMJs (typically on muscles 6 and 7 of abdominal segments A2-A4) using a confocal microscope.
- **Analysis:** Quantify synaptic parameters such as the number of synaptic boutons and the length of synaptic branches.

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of MATR3 toxicity in *Drosophila*.

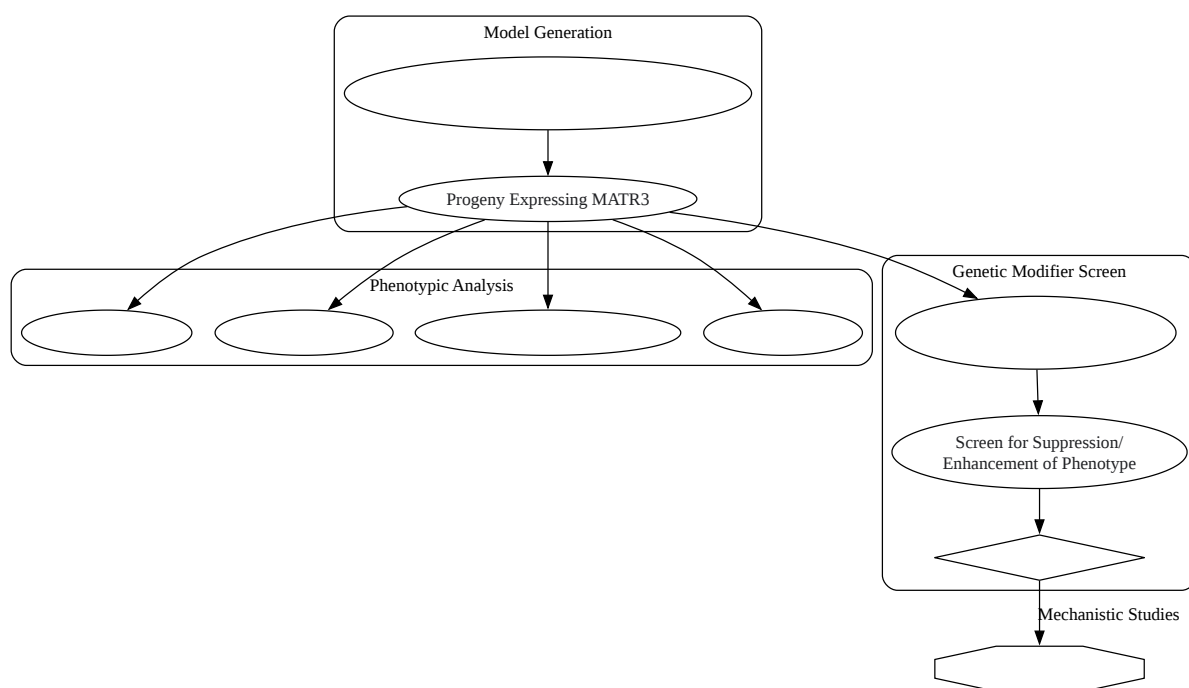
### Signaling Pathways





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## Experimental Workflows



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## Conclusion

*Drosophila melanogaster* provides a versatile and powerful platform for elucidating the mechanisms of MATR3-associated neurodegeneration. The ability to express human MATR3

variants in a tissue-specific manner and the availability of a wide array of genetic tools allow for the detailed characterization of disease-relevant phenotypes and the identification of genetic modifiers. The protocols and data presented here serve as a guide for researchers utilizing this model system to advance our understanding of MATR3 toxicity and to facilitate the development of novel therapeutic strategies.

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